molecular formula C27H21FN4O3 B3399699 N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1040645-72-4

N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B3399699
CAS No.: 1040645-72-4
M. Wt: 468.5 g/mol
InChI Key: RJDBQIIFVFCYGG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H21FN4O3 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound belonging to the indole derivatives class, which are widely recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H21FN4O3\text{C}_{26}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{3}

Key Features:

  • Indole Derivative : The indole core is known for its role in various biological processes.
  • Fluorinated Group : The presence of fluorine enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It inhibits specific enzymes crucial for cell proliferation, disrupting cellular processes.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by interfering with DNA synthesis pathways.

Biological Activity and Efficacy

Research indicates that this compound exhibits a range of biological activities, particularly as an anti-cancer agent:

Antitumor Activity

In vitro studies have demonstrated that the compound shows significant cytotoxic effects against various human tumor cell lines. For example:

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)0.18 - 0.26
A549 (Lung Cancer)0.20 - 0.30
HeLa (Cervical Cancer)0.15 - 0.25

These results indicate that the compound is active at low concentrations, suggesting a potent antitumor effect.

Mechanisms of Anticancer Activity

The anticancer properties are attributed to:

  • DNA Damage Response : The compound induces DNA damage, leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells.

Case Studies

Several studies have evaluated the efficacy of this compound against various cancer types:

  • Study on Breast Cancer Cells :
    • Researchers found that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Lung Cancer Research :
    • A study reported that the compound inhibited the growth of A549 cells by inducing apoptosis via mitochondrial pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit promising anticancer properties. The structural features of this compound may enhance its interaction with cancer cell targets, leading to apoptosis in malignant cells. For instance, derivatives of pyrimidoindoles have been reported to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

The compound's structural motifs suggest potential antimicrobial activity. Research has shown that indole-based compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This could be particularly relevant in the context of increasing antibiotic resistance.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of related compounds have shown that they may mitigate oxidative stress and inflammation in neuronal cells. This opens avenues for studying this compound as a potential treatment for neurodegenerative diseases.

Synthetic Methodology

The synthesis of this compound involves multiple steps, typically starting from readily available precursors through condensation reactions followed by functional group modifications. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.

Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerPyrimidoindole derivativesKinase inhibition, apoptosis induction
AntimicrobialIndole-based compoundsMembrane disruption, enzyme inhibition
NeuroprotectiveIndole derivativesAntioxidant activity, anti-inflammatory

Notable Research Findings

  • Anticancer Activity : A study demonstrated that a related indole derivative inhibited cell proliferation in various cancer cell lines through specific kinase pathways, suggesting a similar potential for this compound .
  • Antimicrobial Efficacy : Research indicated that indole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the need for further exploration of this compound's efficacy against resistant strains .
  • Neuroprotection : Investigations into neuroprotective agents highlighted the role of indole compounds in reducing oxidative stress markers in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O3/c1-17(33)19-8-5-9-21(12-19)30-24(34)15-32-23-11-10-20(28)13-22(23)25-26(32)27(35)31(16-29-25)14-18-6-3-2-4-7-18/h2-13,16H,14-15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDBQIIFVFCYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 2
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N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 3
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N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.